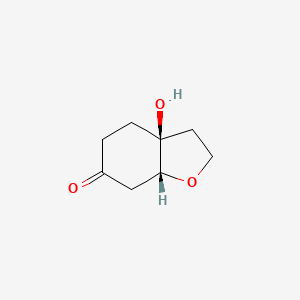

克雷罗指示素 C

描述

Desymmetrization of Cyclohexadienones

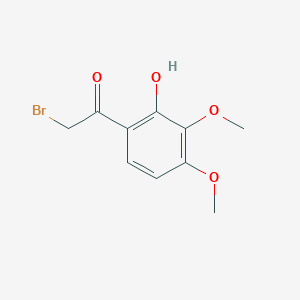

The study titled "Desymmetrization of cyclohexadienones via Brønsted acid-catalyzed enantioselective oxo-Michael reaction" presents a novel methodology for the enantioselective synthesis of cleroindicins C, D, and F. The process involves the use of chiral phosphoric acid as a catalyst to achieve high enantioenrichment in the production of 1,4-dioxane and tetrahydrofuran derivatives. This method provides excellent yields and is significant for the facile synthesis of these compounds .

Enantioselective Synthesis of Cleroindicins

In the paper "Enantioselective total synthesis of all of the known chiral cleroindicins (C-F): clarification among optical rotations and assignments," the authors report the enantioselective synthesis of the cleroindicin family (C-F) using 2,4-dihydroxybenzaldehyde as a starting material. The synthesis involves sequential o-quinone methide chemistry and diastereoselective dearomatization. The study also reveals that natural cleroindicin F is nearly racemic and that it can racemize under slightly basic conditions. The findings suggest that other natural chiral cleroindicins are partially racemic as well .

Molecular Structure and Synthesis Analysis

The synthesis of cleroindicin C, as described in the papers, involves advanced organic chemistry techniques such as enantioselective oxo-Michael reactions and diastereoselective dearomatization. The use of chiral phosphoric acid and 2,4-dihydroxybenzaldehyde as starting materials are key to the successful synthesis of cleroindicin C with high enantiomeric purity. The molecular structure of cleroindicin C is likely complex, given the need for precise stereochemical control during synthesis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of cleroindicin C are characterized by their enantioselectivity and diastereoselectivity. The use of Brønsted acid catalysis and o-quinone methide intermediates are crucial for the formation of the desired stereochemistry. These reactions are important for the construction of the cleroindicin core and for the introduction of functional groups in the correct spatial arrangement .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of cleroindicin C are not detailed in the provided papers, the synthesis and structural elucidation imply that cleroindicin C possesses chiral centers and likely exhibits specific optical rotation. The sensitivity of cleroindicin F to racemization under basic conditions may suggest that cleroindicin C could also exhibit similar behavior, although this is not explicitly stated for cleroindicin C .

科学研究应用

合成和结构研究

- 对映选择性合成:克雷罗指示素 C 及克雷罗指示素家族的其他成员已对映选择性合成。此过程利用了 2,4-二羟基苯甲醛,展示了该化合物的合成效用,并提供了对其结构和行为的见解 (Wenderski、Huang 和 Pettus,2009)。

合成方法学进步

- 立体控制合成:专注于多羟基氢苯并呋喃和氢苯并吡喃立体控制合成的研究已导致相关化合物克雷罗指示素 D 的产生,展示了合成方法的进步,这些方法也可能适用于克雷罗指示素 C (Barradas、Carreño、González-López、Latorre 和 Urbano,2007)。

- 对映选择性氧杂迈克尔反应:已经开发出一种由手性磷酸催化的创新对映选择性氧杂迈克尔反应,用于合成克雷罗指示素 C、D 和 F。此方法为合成这些复杂分子提供了一种新途径 (Gu、Rong、Zheng 和 You,2010)。

安全和危害

Cleroindicin C should be handled with care to avoid dust formation and breathing vapors, mist, or gas . It should not be allowed to enter drains . In case of contact with eyes, immediately flush eyes with plenty of water for at least 15 minutes . If ingested, do not induce vomiting and consult a doctor .

属性

IUPAC Name |

(3aS,7aR)-3a-hydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h7,10H,1-5H2/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBQZDMJIVJQLX-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCOC2CC1=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@]2(CCO[C@@H]2CC1=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3As,7aR)-3a-hydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-4-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid](/img/structure/B3034476.png)

![2-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B3034484.png)